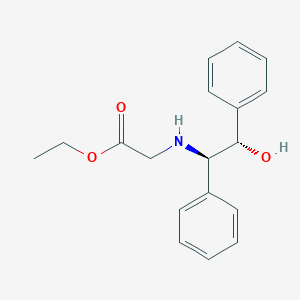

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate

Descripción general

Descripción

Synthesis Analysis

Synthesis of related compounds involves complex reactions like the Whol-Ziegler reaction, Williamson reaction, and esterification, showcasing the methodologies applicable to creating ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate and its derivatives. These synthetic routes emphasize the importance of selecting appropriate reactions to achieve the desired molecular architecture (Jiang Jing-ai, 2006).

Molecular Structure Analysis

The crystal structure of related stilbene derivatives and the analysis of their molecular geometry through single-crystal X-ray structure analysis provide insights into the spatial arrangement and electronic environment of ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate. These analyses reveal how molecular conformations and interactions influence the properties and reactivity of such compounds (L. Baolin et al., 2007).

Aplicaciones Científicas De Investigación

Learning and Memory Enhancement

Research on similar compounds has shown potential applications in enhancing learning and memory. For example, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice were explored, indicating that certain derivatives could facilitate learning and memory (Jiang Jing-ai, 2006).

Organic Synthesis and Chemical Reactions

Several studies focus on the synthesis of various esters and their reactions, highlighting the role of ethyl acetate derivatives as intermediates in organic synthesis. For instance, unexpected Pummerer rearrangement during the synthesis of ethyl (2′-hydroxy-4′,5′-methylenedioxyphenyl)acetate offers insights into alternative approaches to synthesizing related compounds (Ariel Carreño-Montero et al., 2019). Another study discusses the synthesis of esters involving hydroxy acids of the piperidine series, further illustrating the versatility of ethyl acetate derivatives in chemical synthesis (N. S. Prostakov et al., 1970).

Antioxidant Properties

Research into the antioxidant properties of compounds similar to Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate has also been conducted. For example, a study on walnut kernels isolated phenolic compounds with significant antioxidant activities, indicating potential health benefits and applications in food science (Zijia Zhang et al., 2009).

Antitumour Activity

The synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate and its antitumor activity represents another significant application area. This compound showed distinct inhibition of the proliferation of some cancer cell lines, suggesting potential therapeutic applications (Ju Liu et al., 2018).

Corrosion Inhibition

A theoretical study on the inhibition efficiencies of some compounds as corrosion inhibitors of copper in nitric acid was performed. This study used quantum chemical calculations to establish a relationship between molecular structure and inhibition efficiency, which could have implications for industrial applications (A. Zarrouk et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[[(1R,2S)-2-hydroxy-1,2-diphenylethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAUHTMORLZYBA-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575472 | |

| Record name | Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate | |

CAS RN |

112835-62-8 | |

| Record name | Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

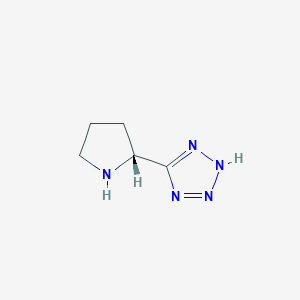

![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)

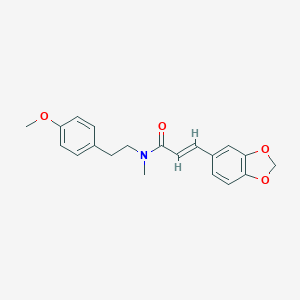

![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)